molecular formula C18H19N3O2S2 B2519961 N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252920-83-4

N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2519961
CAS RN: 1252920-83-4
M. Wt: 373.49
InChI Key: WHBVGJNUXIRNJR-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic molecule that appears to be composed of a dimethylphenyl group and a thieno[3,2-d]pyrimidin-2-yl sulfanyl acetamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, considering the similarities in the functional groups and the synthetic pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide often features planar groups and intramolecular hydrogen bonding, which contribute to the stability and planarity of the molecule . For example, the N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group in a related compound are approximately planar and linked by hydrogen bonds . This suggests that the compound may also exhibit a planar structure with possible intramolecular hydrogen bonding, affecting its reactivity and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be speculated based on the properties of similar compounds. For instance, the purity of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was over 99% by HPLC, indicating that a high degree of purity is achievable for such molecules . The solubility, melting point, and other physical properties would depend on the specific functional groups and molecular interactions within the compound.

Scientific Research Applications

Crystal Structure and Conformation

The compound exhibits a folded conformation about the methylene C atom of the thioacetamide bridge. This configuration facilitates intramolecular N—H⋯N hydrogen bonding, stabilizing its structure. Such insights into the crystal structures of similar compounds provide foundational knowledge for understanding their chemical behavior and potential reactivity (Subasri et al., 2016; Subasri et al., 2017).

Vibrational Spectroscopic Signatures

Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been employed to characterize the molecule. These studies, supported by density functional theory calculations, reveal the compound's stereo-electronic interactions, contributing to its stability. Such research is crucial for understanding the molecule's physical and chemical properties (Jenepha Mary et al., 2022).

Heterocyclic Synthesis

The compound's structural framework serves as a building block in the synthesis of heterocyclic derivatives, demonstrating its utility in creating complex molecular structures. These synthetic approaches contribute to the development of novel compounds with potential pharmaceutical applications (Elgemeie et al., 1988; Gangjee et al., 2007).

Anticancer Activity

Research into derivatives of this compound has identified several with potent anticancer activity. By synthesizing and evaluating new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, scientists have discovered compounds that exhibit significant growth inhibition against various human cancer cell lines, showcasing the therapeutic potential of this chemical scaffold (Hafez & El-Gazzar, 2017).

Molecular Docking and Pharmacokinetics

Molecular docking studies, aiming to understand the compound's interaction with biological targets, are instrumental in drug discovery. Such research aids in identifying potential binding sites and mechanisms of action, providing insights into the compound's pharmacological profile (Sharma et al., 2018).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-14(8-9-24-16)20-18(21)25-10-15(22)19-13-7-5-6-11(2)12(13)3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBVGJNUXIRNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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